(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473307
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13473307

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)10-13-8-7-9-18(13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13-/m0/s1
Standard InChI Key BVGLIYXLEXRKAH-STQMWFEESA-N
Isomeric SMILES C[C@@H](C(=O)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(C)C)N
SMILES CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Chemical Structure and Stereochemistry

The molecular formula of this compound is C₁₆H₃₁N₃O₃, with a molecular weight of 313.44 g/mol . Its IUPAC name, tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate stereochemistry. Key structural features include:

  • A pyrrolidine ring substituted at the 2-position with a methyl group bearing an isopropylamino and (S)-2-aminopropanoyl moiety.

  • A tert-butyl ester group at the 1-position of the pyrrolidine, providing steric protection for the carboxylate functionality .

The S configuration at both the pyrrolidine and amino-propionyl chiral centers is critical for its biological interactions, as stereochemistry often dictates binding affinity and selectivity in enzyme or receptor targets .

PropertyValueSource
Molecular FormulaC₁₆H₃₁N₃O₃
Molecular Weight313.44 g/mol
CAS Number1401667-07-9
Boiling Point422.1 ± 20.0 °C (at 760 mmHg)
Density1.1 ± 0.1 g/cm³

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility:

  • Amino Group Protection: The (S)-2-aminopropanoyl moiety is protected using tert-butoxycarbonyl (Boc) or similar groups to prevent undesired side reactions .

  • Coupling Reactions: Amide bond formation between the protected amino acid and the isopropylamino-methyl-pyrrolidine intermediate is achieved via reagents like HATU or EDCI, often in dichloromethane or tetrahydrofuran .

  • Deprotection and Purification: The tert-butyl ester is selectively removed under acidic conditions (e.g., trifluoroacetic acid), followed by chromatography to isolate the enantiomerically pure product .

Industrial-scale synthesis employs continuous flow systems and automated reactors to enhance yield (typically 70–85%) and purity (>95% by HPLC) .

Physicochemical Properties

The compound exhibits:

  • Low aqueous solubility (logP ≈ 2.5), necessitating organic solvents like DMSO for experimental use .

  • Thermal stability up to 150°C, with decomposition observed at higher temperatures .

  • Chiral purity maintained under inert storage conditions (-20°C), critical for preserving its stereochemical integrity .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound’s pyrrolidine scaffold and amino acid motif mimic natural substrates of proteases and kinases. Computational docking studies suggest potential inhibition of cyclin-dependent kinases (CDKs), aligning with similar compounds’ roles in cancer therapeutics .

Peptide Mimetics

As a peptidomimetic, it serves as a rigid backbone in drug design, enhancing metabolic stability compared to linear peptides. For example, analogs have been explored as angiotensin-converting enzyme (ACE) inhibitors .

Intermediate in API Synthesis

This compound is a precursor in synthesizing small-molecule APIs targeting neurological disorders. Its tert-butyl ester facilitates late-stage functionalization, enabling modular drug development .

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